
(2-Chloro-3,6-difluorophenyl)methanol molecular
structure and weight

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
(2-Chloro-3,6-

difluorophenyl)methanol

CAS No.: 261762-44-1

Cat. No.: B1586976

Get Quote

Technical Monograph: (2-Chloro-3,6-
difluorophenyl)methanol
Structural Architecture, Synthetic Methodology, and Pharmaceutical Utility[1][2][3]

Chemical Identity & Structural Architecture[1][2][3]
[4]
(2-Chloro-3,6-difluorophenyl)methanol is a highly specialized halogenated benzyl alcohol

intermediate.[1][2][3] Its structural uniqueness lies in the "crowded" substitution pattern (2,3,6-

positions), which imparts significant steric bulk and electronic modulation to the benzene ring.

[1][2][3] This scaffold is increasingly relevant in the design of metabolically stable

pharmaceutical candidates and advanced agrochemicals.[1][2][3]
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Property Value Notes

IUPAC Name
(2-Chloro-3,6-

difluorophenyl)methanol

CAS Registry Number 261762-44-1 Validated identifier [1]

Molecular Formula C₇H₅ClF₂O

Molecular Weight 178.56 g/mol Average mass

Monoisotopic Mass 177.9997 g/mol Critical for HRMS identification

SMILES OCC1=C(Cl)C(F)=CC=C1F

Physical State
White to off-white crystalline

solid

Low melting point anticipated

(~40–50°C) based on

congeners

Structural Logic & Electronic Environment
The molecule features a benzyl alcohol moiety flanked by a chlorine atom at the ortho position

(C2) and fluorine atoms at C3 and C6.[1][2][3]

The Ortho-Effect: The 2-Chloro and 6-Fluoro substituents create a "steric gate" around the

hydroxymethyl group (-CH₂OH).[1][2][3] This restricts rotation and protects the benzylic

carbon from rapid metabolic oxidation compared to non-substituted benzyl alcohols.[1][2][3]

Electronic Deactivation: The presence of three electron-withdrawing groups (Cl, F, F)

significantly lowers the electron density of the aromatic ring, making it resistant to

electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SₙAr)

under harsh conditions.[1][2][3]

Synthetic Pathways & Process Chemistry[1][2][3]
The most robust route to (2-Chloro-3,6-difluorophenyl)methanol is the chemoselective

reduction of its aldehyde precursor, 2-chloro-3,6-difluorobenzaldehyde.[1][2][3] While lithium

aluminum hydride (LiAlH₄) can be used, sodium borohydride (NaBH₄) is preferred for process

safety and selectivity, avoiding potential defluorination side reactions.[1][2][3]
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Experimental Protocol: Chemoselective Reduction
Objective: Conversion of 2-chloro-3,6-difluorobenzaldehyde to the target alcohol without

affecting the halogen substituents.

Reagents:

Precursor: 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq)[1][2][3]

Reducing Agent: Sodium Borohydride (NaBH₄) (0.5–0.6 eq)[1][2][3]

Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)[1][2][3]

Quench: 1N Hydrochloric Acid (HCl)[1][2][3]

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

2-chloro-3,6-difluorobenzaldehyde (10 mmol) in Methanol (30 mL). Cool the solution to 0°C

using an ice bath.

Addition: Slowly add NaBH₄ (5 mmol) portion-wise over 15 minutes. Note: Evolution of

hydrogen gas will occur; ensure adequate venting.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours.

Validation: Monitor reaction progress via TLC (Hexane:EtOAc 4:1).[1][2][3] The aldehyde

spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).

Quenching: Cool back to 0°C and carefully quench with 1N HCl (10 mL) to destroy excess

hydride and neutralize the alkoxide intermediate.

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with

Dichloromethane (DCM, 3 x 20 mL).[1][2][3]

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
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Synthetic Workflow Visualization
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(Protonation)

 Hydrolysis
Target Product:

(2-Chloro-3,6-difluorophenyl)methanol
(>95% Yield)

 Isolation
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Figure 1: Chemoselective reduction pathway utilizing Sodium Borohydride to yield the target

alcohol.[1][2][3]

Physicochemical Properties & Analytics
Accurate characterization is vital due to the potential for regioisomers (e.g., 2,6-difluoro-3-

chloro isomers) arising from impure starting materials.[1][2][3]

Analytical Method Expected Signal / Characteristic

¹H NMR (400 MHz, CDCl₃)

δ 4.80 (s, 2H): Benzylic -CH₂-δ 2.10 (br s, 1H): -

OH (exchangeable)δ 6.90–7.20 (m, 2H):

Aromatic protons (splitting pattern complex due

to F-H coupling).[1][2][3]

¹⁹F NMR

Two distinct signals (approx -115 to -125 ppm)

showing coupling to each other and adjacent

protons.[1][2][3]

Mass Spectrometry (GC-MS)

Molecular ion [M]+ at m/z 178 (Cl-35) and 180

(Cl-37) in 3:1 ratio.[1][2][3] Loss of -OH (M-17)

or -CH₂OH (M-31) fragments.[1][2][3]

Solubility
Soluble in MeOH, DCM, DMSO, Ethyl Acetate.

[1][2][3] Insoluble in water.[1][2][3][4]

Medicinal Chemistry Applications
The (2-Chloro-3,6-difluorophenyl) moiety serves as a high-value "warhead" or scaffold

modulator in drug discovery.[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1586976/docs?utm_src=pdf-body-img#2-chloro-3-6-difluorophenyl-methanol-molecular-structure-and-weight
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://en.wikipedia.org/wiki/2-Chloro-6-fluorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/447153
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586976?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioisosterism and Metabolic Stability
In medicinal chemistry, this fragment is often used to replace non-halogenated benzyl groups to

improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3]

Metabolic Blocking: The C-H bonds at positions 2, 3, and 6 are replaced by halogens.[1][2][3]

This blocks metabolic hydroxylation by Cytochrome P450 enzymes, which typically attack

electron-rich aromatic positions [2].[1][2][3]

Lipophilicity Modulation: The addition of Fluorine and Chlorine increases the LogP

(lipophilicity), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

[1][2][3]

Conformational Locking: The bulky Chlorine at the ortho position forces the side chain out of

planarity, potentially locking the molecule into a bioactive conformation that fits specific

enzyme pockets (e.g., Kinase hinge regions).[1][2][3]

Structural Activity Relationship (SAR) Logic

(2-Chloro-3,6-difluorophenyl)methanol

3,6-Difluoro Substitution:
Increases metabolic stability

Modulates pKa of phenols (if derived)

2-Chloro Substituent:
Steric Anchor

Forces non-planar conformation

Hydroxymethyl Group:
Functional Handle

Convertible to Aldehyde, Halide, or Amine

Click to download full resolution via product page

Figure 2: Structural Activity Relationship (SAR) map highlighting the functional roles of specific

substituents.[1][2][3]

Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the standard

precautions reserved for halogenated benzyl alcohols.[1][2][3]
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GHS Classification:

Skin Irritation: Category 2 (H315)[1][2][3][5]

Eye Irritation: Category 2A (H319)[1][2][3]

STOT-SE: Category 3 (Respiratory Irritation) (H335)[1][2][3]

Handling Protocol:

Always manipulate within a fume hood to avoid inhalation of dust/vapors.[1][2][3]

Wear nitrile gloves and safety glasses.[1][2][3]

Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) unless the intention is to

oxidize to the benzoic acid.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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